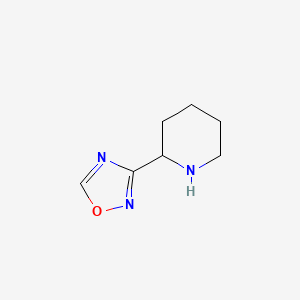

3-(Piperidin-2-yl)-1,2,4-oxadiazole

Description

Significance of 1,2,4-Oxadiazole (B8745197) Heterocycles in Organic Synthesis

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. First synthesized in 1884, this ring system has become a subject of considerable interest in medicinal chemistry and organic synthesis. nih.gov One of its most valued roles is as a bioisostere for ester and amide functionalities. acs.org This bioisosteric replacement can enhance a molecule's metabolic stability and improve its pharmacokinetic profile by substituting more labile groups with the robust oxadiazole ring. acs.orgnih.gov

The 1,2,4-oxadiazole ring is chemically and thermally stable and can act as a rigid, flat linker to orient substituents in a specific spatial arrangement for optimal interaction with biological targets. acs.orgnih.gov The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established, with common methods including the cyclization of O-acylated amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govresearchgate.net The versatility of these synthetic routes allows for the creation of a diverse library of compounds. Derivatives of 1,2,4-oxadiazole have been shown to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anti-tubercular properties. nih.govnih.govtandfonline.com

Role of Piperidine (B6355638) Moieties in Complex Molecular Architectures

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. tandfonline.com Its frequent use in drug design stems from its ability to confer favorable properties upon a molecule. The piperidine scaffold introduces a three-dimensional, sp³-rich character, which is increasingly sought after in modern drug discovery to improve target selectivity and escape the "flatland" of purely aromatic compounds.

Furthermore, the nitrogen atom within the piperidine ring is typically basic, allowing for the formation of salts to improve solubility and providing a key interaction point (hydrogen bond donor or acceptor) for binding to biological targets like enzymes and receptors. The substitution pattern on the piperidine ring is critical; for instance, a substituent at the 2-position introduces a chiral center and can adopt a sterically defined axial or equatorial orientation, which can be crucial for stereospecific interactions with a target protein. blumberginstitute.org The introduction of piperidine moieties has been successfully used to create compounds for treating a range of conditions, including cancer and neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

Rationale for Investigating 3-(Piperidin-2-yl)-1,2,4-oxadiazole as a Research Target

The specific compound this compound represents a logical and compelling target for chemical synthesis and investigation. The rationale for its study is built upon the synergistic combination of the advantageous properties of its two core components.

The fusion of these two scaffolds into a single molecule is a rational design strategy. The 1,2,4-oxadiazole ring can serve as a metabolically robust bioisostere for a carboxylic acid or amide group, potentially improving the drug-like properties of a lead compound. nih.gov Simultaneously, the piperidine-2-yl moiety provides a three-dimensional structural element containing a basic nitrogen and a chiral center. This specific linkage—with the piperidine attached at its 2-position to the 3-position of the oxadiazole—allows for precise exploration of structure-activity relationships (SAR). The chirality at the C2 position of the piperidine ring enables the synthesis of enantiomerically pure compounds, which could exhibit differential binding and activity at a biological target.

Data Tables

Properties and Synthesis of Core Scaffolds

| Scaffold | Key Properties | Common Synthetic Approaches |

| 1,2,4-Oxadiazole | Five-membered aromatic heterocycle; Bioisostere for amides and esters; Metabolically robust; Acts as a rigid linker. nih.govacs.orgnih.gov | Cyclization of O-acylated amidoximes; 1,3-dipolar cycloaddition between nitriles and nitrile oxides. nih.govresearchgate.net |

| Piperidine | Six-membered saturated heterocycle; sp³-rich, three-dimensional structure; Contains a basic nitrogen for key interactions; Common in pharmaceuticals. tandfonline.comblumberginstitute.org | Reduction of corresponding pyridines; Cyclization of amino-aldehydes or amino-ketones. |

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3-piperidin-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C7H11N3O/c1-2-4-8-6(3-1)7-9-5-11-10-7/h5-6,8H,1-4H2 |

InChI Key |

KQAUEFLTGOYXCD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=NOC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Piperidin 2 Yl 1,2,4 Oxadiazole and Its Analogues

Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Core Formation

The most conventional and widely applied method for constructing the 1,2,4-oxadiazole ring involves the use of amidoximes as key precursors. nih.govresearchgate.net This pathway, often categorized as a [4+1] approach, involves the reaction of an amidoxime, which provides four of the ring atoms, with a carboxylic acid derivative that supplies the final carbon atom. chim.it The general process consists of the O-acylation of an amidoxime, followed by a cyclodehydration step to yield the final 1,2,4-oxadiazole. nih.govnih.gov

The seminal approach to 1,2,4-oxadiazole synthesis, first reported by Tiemann and Krüger, involves the reaction of amidoximes with highly reactive acylating agents like acyl chlorides. nih.gov This method remains a cornerstone of oxadiazole synthesis. nih.govnih.gov To overcome the limited commercial availability of diverse acyl chlorides, a common strategy is the in-situ generation of the acyl chloride from a corresponding carboxylic acid, which significantly broadens the scope of accessible analogues. acs.org

The reaction typically proceeds in two stages: initial O-acylation of the amidoxime followed by thermal or base-mediated cyclization to form the heterocycle. For instance, various aryl amidoximes can be effectively converted into 1,2,4-oxadiazoles through reaction with crotonoyl chloride or other substituted acyl chlorides. nih.govias.ac.in

Carboxylic acid esters also serve as effective acylating agents, particularly in base-mediated reactions. The condensation of N-aryl amidoximes with methyl carboxylates in a solution of dimethyl sulfoxide (DMSO) with a strong base like sodium hydroxide has been shown to produce the desired 1,2,4-oxadiazole products. nih.gov

| Amidoxime Reactant | Carboxylic Acid Derivative | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzamidoxime | (E)-3-Aryl-acryloyl chlorides | Potassium carbonate, Dichloromethane, Room Temp. | (E)-3-Phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | nih.gov |

| N-Aryl amidoxime | Methyl carboxylate | NaOH, DMSO | 3,5-Disubstituted 1,2,4-oxadiazoles | nih.gov |

| Aryl amidoxime | Crotonoyl chloride | THF, then DMSO | 3-Aryl-5-((E)-prop-1-en-1-yl)-1,2,4-oxadiazoles | ias.ac.in |

To improve efficiency and simplify procedures, several one-pot methods have been developed. These protocols avoid the isolation of the intermediate O-acylamidoxime, proceeding directly from the starting materials to the final heterocyclic product.

One notable approach utilizes a superbase medium, such as Sodium Hydroxide in DMSO, to facilitate the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. nih.gov While effective, this method can require extended reaction times (4-24 hours) and may result in variable yields. nih.gov

A highly efficient alternative involves the use of the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to activate carboxylic acids in situ. nih.gov This activation promotes the formation of the O-acylamidoxime intermediate, which then undergoes rapid intramolecular cyclization. This one-pot method is characterized by good to excellent yields (61–93%), mild reaction conditions, and a straightforward purification process. nih.govresearchgate.net

| Protocol | Starting Materials | Key Features | Yields | Reference |

|---|---|---|---|---|

| Superbase Media | Amidoximes, Carboxylic Acid Esters | NaOH/DMSO medium; Room temperature | 11-90% | nih.gov |

| Vilsmeier Reagent | Amidoximes, Carboxylic Acids | In-situ activation of carboxylic acid; Mild conditions | 61-93% | nih.govresearchgate.net |

| Base-Mediated | Nitriles, Aldehydes, Hydroxylamine HCl | Aldehyde acts as both substrate and oxidant | Moderate to Good | rsc.org |

The cyclodehydration of the O-acylamidoxime intermediate can be significantly accelerated through the use of catalysts. Basic catalysts such as pyridine are commonly used, often in conjunction with heating, to promote the ring-closing reaction. nih.govresearchgate.net

Tetrabutylammonium fluoride (TBAF) has emerged as an effective catalyst for the cyclization step, often used in solvents like tetrahydrofuran (THF). nih.govnih.gov Its application under mild conditions makes it suitable for substrates with sensitive functional groups. nih.gov

A particularly mild and efficient catalytic system is the combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl2). organic-chemistry.orgorganic-chemistry.orgnih.gov This system has proven effective for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles, achieving high yields of up to 94% in dimethylformamide (DMF) at 80°C. organic-chemistry.org The role of ZnCl2 is believed to be that of a cost-effective co-catalyst that activates the amidoxime. organic-chemistry.org

The application of microwave irradiation has revolutionized the synthesis of 1,2,4-oxadiazoles by dramatically reducing reaction times and often improving yields. researchgate.netacs.org Conventional heating methods that may require many hours can be completed in minutes under microwave conditions. acs.org For example, the reaction of carboxylic acids and amidoximes can be completed in as little as 15 minutes at 150°C in a microwave reactor, affording products in high yield and purity. acs.orgacs.org

Microwave assistance has been successfully applied to one-pot, solvent-free syntheses from amidoximes and acyl chlorides, providing a rapid, high-yielding, and environmentally friendly alternative to traditional methods. researchgate.net The combination of polymer-supported reagents with microwave heating further streamlines the process by simplifying purification, making it an attractive method for high-throughput synthesis. acs.org

| Method | Reaction Time | Key Advantage | Reference |

|---|---|---|---|

| Conventional Heating | Several hours to >24 hours | Standard laboratory setup | acs.org |

| Microwave Heating | ~15 minutes | Drastic reduction in reaction time, high yields | acs.orgacs.org |

| Microwave (Solvent-Free) | Short | Rapid, high-yielding, environmentally friendly | researchgate.netorganic-chemistry.org |

An alternative major pathway to the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. nih.govresearchgate.net This [3+2] cycloaddition approach is a powerful tool for ring formation, though it presents its own set of challenges. chim.it The generation of the nitrile oxide intermediate, typically from an aldoxime or through other means, is a critical step.

A significant hurdle in this method can be the inherent stability and low reactivity of the nitrile triple bond, as well as the tendency of the nitrile oxide to dimerize into undesired byproducts. nih.gov To overcome these issues, catalytic methods have been developed. For instance, platinum(IV) catalysts can facilitate the cycloaddition under mild conditions, although the cost of the catalyst can be a drawback. nih.gov More recently, iron(III) nitrate has been used to mediate the reaction by first generating nitrile oxides from alkynes, which then undergo cycloaddition with nitriles. organic-chemistry.org This method effectively inhibits the formation of common byproducts. researchgate.net The nitrile oxide can also be generated in situ from an amidoxime using catalysts like PTSA-ZnCl2, which then reacts with a nitrile to form the 1,2,4-oxadiazole ring. beilstein-journals.org

1,3-Dipolar Cycloaddition Reactions

Nitrile-N-Oxide Cycloadditions

A principal and well-established method for the formation of the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.govrsc.org Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates that can engage with the carbon-nitrogen triple bond of a nitrile to form the five-membered heterocyclic ring. chem-station.com This approach would involve reacting a piperidine-2-carbonitrile derivative with a suitable nitrile oxide.

However, this synthetic route presents several challenges. The carbon-nitrogen triple bond in nitriles can be unreactive, requiring harsh conditions or catalysis to facilitate the cycloaddition. nih.gov A significant competing reaction is the dimerization of the highly reactive nitrile oxide intermediate, which can lead to the formation of undesired byproducts such as 1,2,5-oxadiazole-2-oxides (furoxans). nih.govchem-station.com Despite these drawbacks, the accessibility of the starting materials makes it a frequently explored pathway. nih.gov

Metal-Catalyzed Cycloaddition Variations (e.g., Platinum, Iron(III))

To overcome the limitations of traditional nitrile-N-oxide cycloadditions, metal-catalyzed variations have been developed to promote the reaction under milder conditions.

Platinum Catalysis: In 2003, a study demonstrated the use of a platinum(IV) catalyst for the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, enabling the formation of 1,2,4-oxadiazoles under mild conditions. nih.gov While this represented an improvement, the methodology was still hampered by issues such as the poor solubility of starting materials, modest yields, and the high cost associated with the platinum catalyst. nih.gov Other research has explored platinum(II) complexes with 1,2,4-oxadiazoline ligands, indicating the affinity of platinum for this heterocyclic system, although not always in a catalytic capacity for the primary cycloaddition. acs.orgacs.org

Iron(III) Catalysis: Iron(III) nitrate has been effectively employed to mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org This process involves a cascade of reactions where the alkyne is first nitrated to yield an α-nitroketone. Subsequent dehydration of this intermediate generates a nitrile oxide in situ, which then undergoes a 1,3-dipolar cycloaddition with a nitrile to produce the final 3-acyl-1,2,4-oxadiazole product. organic-chemistry.org

| Catalyst | Starting Materials | Product Type | Key Features | Limitations |

| Platinum(IV) | Nitrile Oxides, Nitriles | 3,5-Disubstituted-1,2,4-oxadiazoles | Reaction proceeds under mild conditions. nih.gov | Poor solubility, low yields, high catalyst cost. nih.gov |

| Iron(III) Nitrate | Alkynes, Nitriles | 3-Acyl-1,2,4-oxadiazoles | In-situ generation of nitrile oxide from alkyne. organic-chemistry.org | Specific to the synthesis of 3-acyl derivatives. |

Photoredox Catalysis in Cycloaddition

In a move towards more sustainable and "green" chemical processes, photoredox catalysis has been applied to the synthesis of 1,2,4-oxadiazoles. One notable strategy involves a [3+2]-cycloaddition reaction between disubstituted-2H-azirines and nitrosoarenes. nih.gov This reaction is conducted under visible light irradiation in the presence of an organic dye photoredox catalyst, such as 9-mesityl-10-methylacridinium perchlorate, to yield 2,3,5-trisubstituted-1,2,4-oxadiazoles. nih.gov While this method offers an environmentally friendly alternative, its broader application is currently limited by the achievement of only moderate yields, typically in the range of 35–50%. nih.gov

Oxidative Cyclization Methodologies

An alternative and increasingly popular approach to 1,2,4-oxadiazoles involves the oxidative cyclization of amidoxime derivatives. nih.gov These methods form the heterocyclic core through the oxidative coupling of N-H and O-H or C-H bonds. nih.gov

Chemical Oxidants: Various chemical oxidants can facilitate this transformation. The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been reported for the oxidative cyclization of a range of alkyl, aryl, and heteroaryl amidoximes. researchgate.net Other systems, such as N-Bromosuccinimide (NBS) or molecular iodine (I₂) in the presence of a base, have been used for the synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes. nih.gov

Electrochemical Synthesis: A modern and efficient method involves the electrochemical anodic oxidation of N-benzyl amidoximes to generate 3,5-disubstituted 1,2,4-oxadiazoles. rsc.orgrsc.org This process is believed to proceed through the formation of an iminoxy radical, which then undergoes a 1,5-Hydrogen Atom Transfer (1,5-HAT) and subsequent intramolecular cyclization. rsc.orgrsc.org This electrochemical approach is advantageous due to its simple operation, mild conditions, and high functional group compatibility. rsc.org

| Method | Precursor | Reagent/Condition | Key Intermediate | Advantages |

| Chemical Oxidation | Amidoximes | DDQ | - | Tolerates various substrates. researchgate.net |

| Chemical Oxidation | N-Benzyl Amidoximes | NBS/DBU or I₂/K₂CO₃ | N-halogenated derivative | Good yields (50-84%). nih.gov |

| Electrochemical | N-Benzyl Amidoximes | Anodic Oxidation | Iminoxy radical | Mild conditions, high compatibility. rsc.orgrsc.org |

Stereoselective Synthesis of Chiral 3-(Piperidin-2-yl)-1,2,4-oxadiazole Scaffolds

The synthesis of chiral this compound requires careful control of the stereochemistry of the piperidine (B6355638) ring, specifically at the C-2 position where it attaches to the oxadiazole.

Approaches to Introduce Piperidine Chirality at C-2 Position

The chirality of the piperidine moiety is typically established prior to the formation of the oxadiazole ring. This can be achieved by utilizing chiral starting materials or by employing chiral auxiliaries to direct the stereochemical outcome of the ring-forming reactions.

A highly effective strategy involves the diastereoselective hydrogenation of appropriately substituted pyridine precursors. whiterose.ac.uk This reduction can provide methyl-substituted pipecolinates (piperidine-2-carboxylates) with a defined cis stereochemistry. whiterose.ac.ukrsc.org The resulting chiral piperidine-2-carboxylate can then be converted to a piperidine-2-amidoxime, which serves as the direct precursor for the subsequent cyclization to form the 1,2,4-oxadiazole ring, thereby transferring the established chirality to the final product.

Another powerful method employs carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine. researchgate.net These auxiliaries can direct domino Mannich-Michael reactions with high diastereoselectivity to furnish chiral N-glycosylated dehydropiperidinones. researchgate.net These intermediates can be further elaborated to create the desired stereocenter at the C-2 position, followed by removal of the auxiliary and conversion to the target oxadiazole.

Diastereoselective Transformations Affecting the Piperidine Moiety

Once a chiral piperidine ring has been formed, its stereochemistry can often be further modified. A common transformation is the conversion of a cis-2,X-disubstituted piperidine to its corresponding trans-diastereoisomer. whiterose.ac.ukwhiterose.ac.uk This is frequently accomplished via a base-mediated epimerization. whiterose.ac.uk

This process involves the deprotonation at the C-2 position to form an enolate, followed by re-protonation. The reaction is typically under thermodynamic control, with the equilibrium favoring the formation of the more stable diastereomer. whiterose.ac.uk The conformational preferences of the piperidine ring, which are heavily influenced by the nature of the nitrogen protecting group (e.g., N-Boc vs. N-benzyl), play a crucial role in directing the stereochemical outcome of the epimerization. whiterose.ac.uk For instance, the conversion of a cis isomer to a trans isomer can be driven by the relief of unfavorable 1,3-diaxial interactions in the transition state. whiterose.ac.uk Additionally, methods such as diastereoselective lithiation followed by trapping with an electrophile can also be used to access specific diastereomers. whiterose.ac.ukrsc.org

Retrosynthetic Analysis of the this compound Framework

The retrosynthetic analysis of this compound involves strategically disconnecting the molecule at key bonds to identify plausible starting materials and synthetic intermediates. This process deconstructs the complex heterocyclic framework into simpler, more readily available precursors. The analysis primarily focuses on two key structural components: the 1,2,4-oxadiazole ring and the piperidine ring. The disconnection strategies for each of these moieties reveal established synthetic pathways for their construction, guiding the forward synthesis of the target molecule and its analogues.

Disconnection Strategies for Oxadiazole Ring Formation

The formation of the 1,2,4-oxadiazole ring is a cornerstone of the synthesis, and its retrosynthetic disconnection reveals several well-established methodologies. The most prevalent strategies involve the condensation and subsequent cyclization of an amidoxime with a carbonyl-containing compound or the 1,3-dipolar cycloaddition of a nitrile oxide. researchgate.net

The most common pathway involves the O-acylation of the amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, to form an O-acyl amidoxime intermediate. nih.govmdpi.com This intermediate then undergoes thermal or base-catalyzed cyclodehydration to yield the final 1,2,4-oxadiazole ring. beilstein-journals.orgchim.it One-pot procedures have also been developed where the amidoxime is reacted directly with a carboxylic acid in the presence of a coupling agent or with an ester under basic conditions. nih.govnih.gov

Another significant disconnection strategy is based on the [3+2] or 1,3-dipolar cycloaddition reaction. This involves breaking the N2–C3 and O1–C5 bonds, which conceptually leads to a piperidine-derived nitrile oxide and a nitrile. While powerful, this method is often less direct for synthesizing 3-substituted-1,2,4-oxadiazoles like the target compound unless specific precursors are readily available. beilstein-journals.orgorganic-chemistry.org

The following table summarizes the primary disconnection strategies for the 1,2,4-oxadiazole ring.

| Disconnection Strategy | Bonds Cleaved | Key Intermediates/Synthons | Required Reagents/Starting Materials |

|---|---|---|---|

| Amidoxime Acylation and Cyclization | O1–C5, N2–C3 | Piperidine-2-carboxamidoxime, C1 Electrophile | Piperidine-2-carboxamidoxime and an activated C1 source (e.g., acyl chloride, carboxylic acid + coupling agent, ester, orthoester). mdpi.comnih.govnih.gov |

| 1,3-Dipolar Cycloaddition | N2–C3, O1–C5 | Piperidine-derived Nitrile Oxide, Nitrile | A piperidine synthon that can generate a nitrile oxide and a suitable nitrile partner. beilstein-journals.orgorganic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of 3 Piperidin 2 Yl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary technique for determining the molecular structure of a compound by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR analysis would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-(Piperidin-2-yl)-1,2,4-oxadiazole, one would expect to observe distinct signals for the proton on the oxadiazole ring, the proton on the chiral carbon of the piperidine (B6355638) ring (C2), the N-H proton of the piperidine, and the various methylene (CH₂) protons of the piperidine ring. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| Data Not Available | Singlet | - | H5 (Oxadiazole ring) |

| Data Not Available | Multiplet | Data Not Available | H2 (Piperidine ring, CH) |

| Data Not Available | Multiplet | Data Not Available | H6 (Piperidine ring, CH₂) |

| Data Not Available | Multiplet | Data Not Available | H3, H4, H5 (Piperidine ring, CH₂) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. For this compound, characteristic signals would be expected for the two carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5) and the five distinct carbons of the piperidine ring. The C3 of the oxadiazole, being attached to the piperidine ring, and the C5 would likely appear at the lower field (higher ppm) region of the spectrum typical for carbons in heteroaromatic systems.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| Data Not Available | C3 (Oxadiazole ring) |

| Data Not Available | C5 (Oxadiazole ring) |

| Data Not Available | C2 (Piperidine ring) |

| Data Not Available | C6 (Piperidine ring) |

| Data Not Available | C3 (Piperidine ring) |

| Data Not Available | C4 (Piperidine ring) |

Advanced NMR Techniques for Stereochemical Assignment (e.g., NOESY)

For chiral molecules like this compound, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining stereochemistry. A NOESY experiment would show through-space correlations between protons that are close to each other, which can help in assigning the relative configuration of substituents on the piperidine ring. Specific correlations between the proton at C2 and other protons on the piperidine ring would elucidate its spatial orientation. However, no published NOESY data for this compound could be found.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxadiazole ring, the N-H stretch of the secondary amine in the piperidine ring, and C-H stretching and bending vibrations for both rings.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amine (Piperidine) |

| ~3100 | C-H Stretch | C-H (Oxadiazole) |

| 2850-2950 | C-H Stretch | C-H (Piperidine) |

| ~1615 | C=N Stretch | Oxadiazole Ring |

| ~1400-1450 | C-H Bend | CH₂ (Piperidine) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying vibrations of non-polar bonds. For this compound, Raman spectroscopy would be effective in characterizing the symmetric vibrations of the heterocyclic oxadiazole ring and the carbon backbone of the piperidine ring. Specific experimental data from Raman analysis for this compound is not publicly available.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool in chemical analysis, providing vital information on the molecular weight and structural features of a compound through ionization and fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular mass of polar molecules like this compound. The technique typically protonates the analyte to form a pseudomolecular ion [M+H]⁺, allowing for the determination of its molecular weight.

The monoisotopic mass of this compound is 153.09021 Da. uni.lu ESI-MS analysis would be expected to show a prominent ion corresponding to this mass plus the mass of a proton. Analysis of the compound's fragmentation pattern can also provide structural information; for instance, a common fragmentation pathway for such molecules is the loss of a water molecule, leading to an [M+H-H₂O]⁺ ion. uni.lu While experimental data for this specific compound is not widely published, predicted mass-to-charge ratios (m/z) for various adducts are available and provide expected values for ESI-MS analysis. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 154.09749 | 131.4 |

| [M+Na]⁺ | 176.07943 | 137.5 |

| [M+K]⁺ | 192.05337 | 136.4 |

| [M+NH₄]⁺ | 171.12403 | 147.5 |

| [M-H]⁻ | 152.08293 | 132.5 |

| [M+H-H₂O]⁺ | 136.08747 | 122.8 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is routinely used in the synthesis and analysis of 1,2,4-oxadiazole derivatives to determine the purity of the synthesized compounds and to monitor the progress of reactions. nih.govnanobioletters.com In a typical application, the compound would be separated on a chromatography column before being introduced into the mass spectrometer for detection. However, specific experimental LC-MS data, such as retention time and optimal separation conditions for this compound, are not detailed in the available scientific literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental formula of a compound. For this compound, with a chemical formula of C₇H₁₁N₃O, HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion to a high degree of precision. mdpi.com This technique is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. While HRMS is a standard characterization method for novel heterocyclic compounds, specific experimental HRMS data for this compound has not been reported in the reviewed literature.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Crystal Structure Determination

The determination of the crystal structure of this compound would provide unambiguous proof of its constitution and conformation in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, defining the geometry of the piperidine and oxadiazole rings and their relative orientation. Despite the utility of this method in structural elucidation for novel oxadiazole derivatives, a published crystal structure for this compound is not available in the public domain. researchgate.netresearchgate.net

Determination of Absolute Stereochemistry

The this compound molecule contains a stereocenter at the C2 position of the piperidine ring, meaning it can exist as a pair of enantiomers (R and S forms). X-ray crystallography of a single crystal, particularly using anomalous dispersion, is the most reliable method for determining the absolute stereochemistry of a chiral molecule. This analysis would definitively assign the R or S configuration to a specific enantiomer. Such a determination is crucial for stereospecific synthesis and pharmacological studies. At present, there is no published report detailing the determination of the absolute stereochemistry of this compound via X-ray crystallography.

Theoretical and Computational Chemistry Studies on 3 Piperidin 2 Yl 1,2,4 Oxadiazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netresearchgate.net By approximating the electron density of a system, DFT allows for the calculation of various molecular properties, providing insights that are often in close agreement with experimental results. For a molecule like 3-(Piperidin-2-yl)-1,2,4-oxadiazole, DFT can elucidate its stable conformations, orbital energies, and reactive sites. mdpi.comnih.gov

Geometry Optimization and Conformational Energy Landscapes

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, this process is particularly important due to the conformational flexibility of the piperidine (B6355638) ring.

The piperidine ring typically adopts a chair conformation, which is its most stable form. However, boat and twist-boat conformations also exist at higher energies. The substituent at the 2-position can exist in either an axial or equatorial orientation, leading to different conformers with distinct energies and properties. Computational studies on similar piperidine derivatives have shown that the preferred conformation is influenced by steric and electronic factors, including hyperconjugation and electrostatic interactions. nih.govd-nb.infohuji.ac.il DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), are employed to find the optimized geometries and relative energies of these conformers. ijopaar.comrsc.org

Table 1: Illustrative Optimized Geometrical Parameters for the Equatorial Conformer of this compound

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length | C(piperidine)-C(oxadiazole) | 1.49 Å |

| Bond Length | O1-N2 (oxadiazole) | 1.42 Å |

| Bond Length | N2=C3 (oxadiazole) | 1.30 Å |

| Bond Angle | C(piperidine)-C(oxadiazole)-N2 | 120.5° |

| Dihedral Angle | H-N(piperidine)-C2-C3 | 178.5° |

Note: These values are hypothetical and based on typical parameters for similar molecular fragments.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive. mdpi.com For 1,2,4-oxadiazole (B8745197) derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is typically centered on the electron-deficient oxadiazole ring. nih.gov

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

Note: These values are illustrative and derived from DFT studies on analogous heterocyclic compounds. ijopaar.comnih.gov

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a visualization tool that illustrates the charge distribution on a molecule's surface. nih.govuni-muenchen.de It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

The MESP map uses a color scale to represent electrostatic potential. Regions with a negative potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. In this compound, these would likely be found around the nitrogen and oxygen atoms of the oxadiazole ring. researchgate.net Conversely, regions with a positive potential (colored blue) are electron-poor and are targets for nucleophiles, often located around hydrogen atoms. nih.govias.ac.in

Global and Local Reactivity Descriptors

Derived from HOMO and LUMO energies, global and local reactivity descriptors provide quantitative measures of a molecule's chemical behavior. acs.orgresearchgate.net These descriptors, rooted in conceptual DFT, help to rationalize and predict reactivity patterns. scielo.org.mx

Global Reactivity Descriptors:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. ijopaar.com

Electronegativity (χ = (I + A) / 2): The power of an atom or group to attract electrons.

Electrophilicity Index (ω = χ² / 2η): A measure of a molecule's ability to act as an electrophile. ijopaar.com

Table 3: Illustrative Global Reactivity Descriptors

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 0.95 |

| Chemical Hardness | η | 2.95 |

| Electronegativity | χ | 3.90 |

| Electrophilicity Index | ω | 2.58 |

Note: Values are calculated from the hypothetical HOMO/LUMO energies in Table 2.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack.

Solvent Effects in Theoretical Calculations (PCM)

Since most chemical and biological processes occur in solution, accounting for solvent effects is crucial for accurate computational predictions. aip.orgmdpi.com The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. rsc.orgnih.gov This model allows for the calculation of molecular properties in a simulated solvent environment, which can significantly differ from the gas phase. mdpi.com

For a polar molecule like this compound, the solvent polarity can influence its conformational equilibrium, electronic structure, and reactivity descriptors. nih.gov PCM calculations can predict how properties like the HOMO-LUMO gap and MESP change in different solvents, providing a more realistic model of the molecule's behavior under experimental conditions. researchgate.net

Molecular Dynamics and Conformational Analysis

While DFT calculations are excellent for studying static properties of molecules at their energy minima, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a system over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and intermolecular interactions in a simulated biological or solution environment. nih.govresearchgate.net

For this compound, MD simulations would be particularly useful for:

Conformational Sampling: Exploring the full range of accessible conformations of the flexible piperidine ring and the rotation around the C-C bond connecting the two rings. huji.ac.il

Solvation Structure: Analyzing the specific interactions between the solute and solvent molecules, providing a more detailed picture than implicit solvent models.

Binding Dynamics: If studying the interaction with a biological target, MD can reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds), and the conformational changes that occur upon binding. mdpi.com

Studies on similar piperidine-containing molecules have used MD simulations to confirm the stability of ligand-protein complexes and to understand the dynamic nature of their interactions. researchgate.netnih.gov

Conformational Preferences of the Piperidine Ring

The conformational landscape of the piperidine ring in this compound is a critical aspect of its three-dimensional structure, influencing its interactions and properties. Theoretical and computational studies, drawing parallels from research on other piperidine-containing compounds, suggest that the piperidine ring predominantly adopts a chair conformation. This preference is a well-established principle in cyclohexane and saturated heterocycle chemistry, driven by the minimization of torsional and steric strain.

In the chair conformation, the substituents on the ring can occupy either axial or equatorial positions. For a 2-substituted piperidine such as this compound, the 1,2,4-oxadiazole group can be in either an axial or an equatorial orientation. Computational studies on analogous piperidine derivatives consistently indicate a strong preference for the substituent to be in the equatorial position to alleviate 1,3-diaxial interactions, which are a form of steric hindrance.

The relative energies of the possible conformations can be estimated using computational methods such as Density Functional Theory (DFT). These calculations would typically involve geometry optimization of both the equatorial and axial conformers to locate the minimum energy structures on the potential energy surface. The energy difference between these conformers provides a quantitative measure of the conformational preference.

Below is a hypothetical data table summarizing the expected relative energies for the conformers of this compound, based on general principles of conformational analysis.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair | Equatorial | 0.00 | >99 |

| Chair | Axial | >2.0 | <1 |

| Twist-Boat | - | ~5-6 | <<<1 |

| Boat | - | ~6-7 | <<<1 |

Note: This data is illustrative and based on theoretical principles of conformational analysis for substituted piperidines. Actual values would require specific computational studies on this compound.

Rotational Barriers and Conformational Isomerism of the Oxadiazole-Piperidine Linkage

The linkage between the 1,2,4-oxadiazole and piperidine rings in this compound is characterized by a single C-C bond, around which rotation can occur. This rotation gives rise to different conformational isomers, or rotamers. Understanding the rotational barriers and the preferred orientations is crucial for a complete picture of the molecule's conformational space.

Computational chemistry provides powerful tools to investigate these rotational dynamics. By systematically rotating the dihedral angle defined by the atoms forming the linkage (e.g., N-C-C-N) and calculating the energy at each step, a potential energy surface for the rotation can be generated. The peaks on this energy profile correspond to the rotational barriers, while the valleys represent the stable conformers.

For this compound, the rotation around the C2 (piperidine) - C3 (oxadiazole) bond will be influenced by steric interactions between the hydrogen atoms on the piperidine ring and the atoms of the oxadiazole ring. The most stable conformers are expected to be those where steric clash is minimized.

A hypothetical rotational energy profile would likely show two main energy minima corresponding to staggered conformations and two energy maxima for eclipsed conformations. The height of the energy barriers would provide information on the rate of interconversion between the stable rotamers at a given temperature.

The following table presents a hypothetical summary of the calculated rotational barriers and the dihedral angles of the stable conformers for this compound.

| Parameter | Value |

| Stable Conformer 1 (Dihedral Angle) | ~60° (gauche) |

| Stable Conformer 2 (Dihedral Angle) | ~180° (anti) |

| Rotational Barrier (gauche to anti) | ~3-5 kcal/mol |

| Rotational Barrier (anti to gauche) | ~4-6 kcal/mol |

Note: This data is illustrative and based on theoretical principles of rotational isomerism in similar molecular systems. Specific values would necessitate dedicated computational analysis.

In Silico Mechanistic Studies of Reaction Pathways

The synthesis of a 3-substituted-1,2,4-oxadiazole typically involves the cyclization of an O-acyl-amidoxime intermediate. For this compound, this would likely involve the reaction of piperidine-2-carboxamidoxime with a suitable acylating agent, followed by cyclodehydration.

Computational studies, often employing DFT methods, can model this reaction sequence. Key aspects that can be investigated include:

Reaction Energy Profile: Calculation of the energies of reactants, intermediates, transition states, and products to map out the entire reaction pathway.

Transition State Analysis: Identification and characterization of the transition state structures, which are crucial for understanding the reaction mechanism and determining the rate-limiting step. Vibrational frequency analysis is used to confirm the nature of the transition state (i.e., having one imaginary frequency).

Solvent Effects: Incorporation of solvent models to simulate the reaction in a more realistic environment, as solvent can significantly influence reaction energetics.

A hypothetical reaction energy diagram for the final cyclization step in the synthesis of this compound is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | O-acyl-piperidine-2-carboxamidoxime | 0 |

| 2 | Transition State 1 (Cyclization) | +15 to +25 |

| 3 | Cyclic Intermediate | -5 to -15 |

| 4 | Transition State 2 (Dehydration) | +10 to +20 |

| 5 | This compound + H₂O | -20 to -40 |

Note: This data is a theoretical representation of a plausible reaction pathway. The actual energy values are highly dependent on the specific reagents, catalysts, and computational methods employed.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds like this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is widely employed for this purpose. The process involves:

Optimizing the molecular geometry of the compound.

Calculating the isotropic magnetic shielding constants for each nucleus.

Referencing these shielding constants to a standard, usually tetramethylsilane (TMS), to obtain the chemical shifts.

Accurate prediction of NMR spectra can help in assigning the signals in experimental spectra and can be particularly useful for distinguishing between different isomers or conformers.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is another important computational tool. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their corresponding frequencies can be compared with experimental IR and Raman spectra to confirm the structure of the synthesized compound. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational methods.

The table below provides hypothetical predicted ¹³C NMR chemical shifts for key carbon atoms in this compound.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C3 (Oxadiazole) | 165-175 |

| C5 (Oxadiazole) | 170-180 |

| C2 (Piperidine) | 50-60 |

| C3 (Piperidine) | 25-35 |

| C4 (Piperidine) | 20-30 |

| C5 (Piperidine) | 25-35 |

| C6 (Piperidine) | 45-55 |

Note: These are estimated chemical shift ranges based on computational studies of similar heterocyclic compounds. scispace.comresearchgate.net Actual values can vary depending on the solvent and the specific computational protocol used.

Derivatization Strategies for Structural Modification of 3 Piperidin 2 Yl 1,2,4 Oxadiazole

Functionalization at the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a highly versatile functional handle for a wide range of chemical transformations. Its nucleophilicity allows for the introduction of diverse substituents, significantly impacting the molecule's polarity, basicity, and steric profile.

N-Alkylation and N-Arylation Reactions

N-alkylation of the piperidine nitrogen is a common strategy to introduce alkyl or substituted alkyl groups. This is typically achieved by reacting the parent 3-(piperidin-2-yl)-1,2,4-oxadiazole with an appropriate alkyl halide (e.g., bromide or iodide) in the presence of a non-nucleophilic base. The base, such as N,N-diisopropylethylamine (DIPEA), neutralizes the hydrogen halide formed during the reaction, driving it to completion. The reaction is generally performed in a polar aprotic solvent like acetonitrile at elevated temperatures.

Table 1: Examples of N-Alkylation Reactions

| Alkylating Agent | Base/Solvent | Resulting N-Substituent |

|---|---|---|

| Propyl bromide | DIPEA / Acetonitrile | n-Propyl |

| Benzyl bromide | DIPEA / Acetonitrile | Benzyl |

N-arylation introduces an aromatic ring directly onto the piperidine nitrogen, a modification that can facilitate new aromatic interactions with biological targets. Modern cross-coupling methods are often employed for this transformation. Copper-catalyzed N-arylation, for instance, can be performed using diaryliodonium salts as the aryl source. rsc.orgresearchgate.net These reactions proceed under mild conditions, often using copper(I) iodide (CuI) as a catalyst in the presence of a base like DIPEA in a solvent such as toluene. rsc.org This method allows for the introduction of a wide range of substituted and unsubstituted aryl groups.

Introduction of Amide, Carbamate, or Sulfonamide Linkers

The piperidine nitrogen can also serve as a nucleophile to react with various electrophilic reagents to form stable, neutral linkers like amides, carbamates, and sulfonamides. These groups are valuable in drug design as they can act as hydrogen bond donors and acceptors.

Amide Synthesis: Amides are readily formed by reacting the piperidine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

Carbamate Synthesis: Carbamates can be introduced through reaction with isocyanates, which directly yield the corresponding N-substituted urea-type carbamate, or with chloroformates in the presence of a base.

Sulfonamide Synthesis: The sulfonamide linkage, a common feature in many therapeutic agents, is formed by reacting the piperidine moiety with a sulfonyl chloride (e.g., benzenesulfonyl chloride or toluenesulfonyl chloride). ijper.org This reaction is also conducted in the presence of a base like pyridine or triethylamine. The synthesis of 1,2,4-oxadiazole-sulfonamide conjugates is a known strategy for developing new therapeutic agents. researchgate.net

Table 2: Functionalization of Piperidine Nitrogen

| Reagent | Linkage Type | Resulting Functional Group |

|---|---|---|

| Acetyl chloride | Amide | N-acetyl |

| Phenyl isocyanate | Carbamate (Urea) | N-phenylcarbamoyl |

Substituent Variation at the Oxadiazole Ring

The 1,2,4-oxadiazole (B8745197) ring itself offers positions for substitution that can be manipulated to alter the electronic and steric properties of the core structure. The most common synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylated amidoxime intermediate, which allows for independent variation of the substituents at the C-3 and C-5 positions. researchgate.net

Modifications at C-5 of the 1,2,4-Oxadiazole Core

To generate derivatives of this compound with various substituents at the C-5 position, the synthesis typically starts with piperidine-2-carboxamidoxime. This key intermediate is then reacted with a range of carboxylic acids or their activated forms (like acyl chlorides) to form an O-acyl amidoxime, which subsequently undergoes thermal or base-catalyzed cyclodehydration to yield the desired 3,5-disubstituted 1,2,4-oxadiazole. This approach allows for the introduction of a diverse array of functional groups at the C-5 position.

Table 3: C-5 Modification Strategy

| Piperidine Precursor | C-5 Reagent (R-COOH) | C-5 Substituent (R) |

|---|---|---|

| Piperidine-2-carboxamidoxime | Benzoic acid | Phenyl |

| Piperidine-2-carboxamidoxime | 4-Chlorobenzoic acid | 4-Chlorophenyl |

Modifications at C-3 of the 1,2,4-Oxadiazole Core (excluding the piperidine)

To explore the chemical space around the oxadiazole core fully, it is often desirable to synthesize isomers where the piperidine moiety is at the C-5 position and the substituent at the C-3 position is varied. This complementary strategy involves reacting a piperidine-containing carboxylic acid (e.g., N-protected piperidine-4-carboxylic acid) with various amidoximes (R-C(=NOH)NH2). The condensation and subsequent cyclization yield 5-(piperidin-yl)-1,2,4-oxadiazoles with diverse functional groups at the C-3 position. This method provides access to a different set of structural analogs for biological evaluation.

Strategies for Incorporating Additional Heterocyclic or Aromatic Moieties

Introducing additional cyclic systems onto the this compound scaffold is a powerful strategy for extending the molecule into new regions of chemical space and forming additional interactions with biological targets. This can be achieved by applying the derivatization techniques described above using building blocks that already contain the desired cyclic moiety.

Via N-Functionalization: The piperidine nitrogen can be alkylated or acylated with reagents bearing another ring system. For example, N-alkylation with 2-(bromomethyl)pyridine would introduce a pyridinylmethyl group. Similarly, acylation with nicotinoyl chloride would attach a pyridine ring via an amide linker.

Via Oxadiazole C-5 Substitution: During the synthesis of the oxadiazole ring, carboxylic acids that contain other heterocyclic or aromatic rings can be used. For instance, condensing piperidine-2-carboxamidoxime with pyrimidine-5-carboxylic acid would yield a derivative with a pyrimidine ring at the C-5 position. semanticscholar.org This strategy has been used to link various heterocycles, such as coumarin, to an oxadiazole core. niscpr.res.in The combination of multiple heterocyclic pharmacophores, such as 1,2,4-triazole and 1,3,4-oxadiazole, is a recognized approach in drug design. nih.gov

Table 4: Incorporation of Additional Cyclic Moieties

| Derivatization Site | Reagent Containing Ring | Incorporated Moiety |

|---|---|---|

| Piperidine Nitrogen | 2-(Bromomethyl)pyridine | Pyridin-2-ylmethyl |

| Piperidine Nitrogen | Furan-2-carbonyl chloride | Furan-2-oyl |

| Oxadiazole C-5 | Thiophene-2-carboxylic acid | Thiophen-2-yl |

These derivatization strategies provide a robust toolbox for the systematic structural modification of the this compound core, enabling the fine-tuning of its properties for various applications.

Solid-Phase Synthesis and Combinatorial Approaches for Derivative Libraries

Solid-phase organic synthesis (SPOS) provides a robust platform for the construction of this compound derivative libraries. This methodology involves the attachment of a starting material to an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification by simple filtration and washing. The synthesis of a combinatorial library of these derivatives typically involves a multistep sequence where diversity is introduced at specific points.

The general synthetic approach can be outlined as follows:

Immobilization: A protected pipecolic acid derivative, such as Fmoc-pipecolic acid, is anchored to a solid support, for instance, a Rink amide or Wang resin. The selection of the protecting group for the piperidine nitrogen is crucial to ensure compatibility with subsequent reaction conditions.

Piperidine Ring Derivatization: With the piperidine moiety attached to the resin, the nitrogen atom can be deprotected and subsequently functionalized with a diverse range of building blocks. This can be achieved through reactions such as acylation, sulfonation, or reductive amination, thereby introducing the first point of diversity (R¹).

Formation of the 1,2,4-Oxadiazole Ring: The carboxylic acid functionality of the resin-bound pipecolic acid is activated and then reacted with an amidoxime. This is a key step in constructing the 1,2,4-oxadiazole heterocycle. A variety of amidoximes can be employed in this step, introducing a second point of diversity (R²). The subsequent cyclization, often achieved through heating or treatment with a dehydrating agent, yields the resin-bound this compound.

Cleavage from Resin: The final derivatives are cleaved from the solid support using appropriate reagents that are dictated by the nature of the linker. For example, trifluoroacetic acid (TFA) is commonly used for cleavage from Rink amide or Wang resins. This step releases the target compounds into solution, which can then be purified and characterized.

The power of this combinatorial approach lies in the "split-and-pool" strategy, where the resin beads are pooled after each diversification step, mixed, and then split into separate reaction vessels for the next diversification step. This allows for the exponential generation of a large number of unique compounds.

Table 1: Key Components in the Solid-Phase Synthesis of this compound Derivative Libraries

| Component | Examples | Purpose |

| Solid Support (Resin) | Rink Amide Resin, Wang Resin, Polystyrene Beads | Provides an insoluble support for the synthesis, facilitating purification. |

| Linker | Acid-labile linkers (e.g., from Rink Amide or Wang resins) | Connects the growing molecule to the solid support and determines the cleavage conditions. |

| Pipecolic Acid Precursor | Fmoc-Pipecolic Acid, Boc-Pipecolic Acid | Serves as the foundational building block for the piperidin-2-yl moiety. |

| Piperidine N-Derivatizing Agents (R¹ Building Blocks) | Carboxylic acids, Sulfonyl chlorides, Aldehydes/Ketones (for reductive amination) | Introduce diversity at the piperidine nitrogen. |

| 1,2,4-Oxadiazole Forming Reagents (R² Building Blocks) | A diverse range of amidoximes (R²-C(NH2)=NOH) | React with the pipecolic acid carboxyl group to form the 1,2,4-oxadiazole ring and introduce diversity at the 5-position of the oxadiazole. |

| Cleavage Reagent | Trifluoroacetic acid (TFA) | Releases the final compounds from the solid support. |

Detailed research findings have demonstrated the feasibility of generating extensive libraries of 1,2,4-oxadiazole-containing compounds using solid-phase techniques. While specific examples detailing large libraries of this compound are not extensively reported in publicly available literature, the principles of solid-phase synthesis of other piperidine-containing heterocycles and 1,2,4-oxadiazoles are well-established and directly applicable. The versatility of this approach allows for the creation of libraries with significant structural diversity, which are invaluable for screening campaigns aimed at discovering new bioactive molecules.

Table 2: Illustrative Example of a Combinatorial Library Synthesis Plan

| Step | Reaction | Building Blocks / Reagents | Point of Diversity |

| 1 | Immobilization of Fmoc-Pipecolic Acid | Rink Amide Resin, DIC, HOBt | - |

| 2 | Fmoc Deprotection | Piperidine in DMF | - |

| 3 | N-Acylation of Piperidine | Split resin into 10 portions; react each with a different R¹-COOH (e.g., benzoic acid derivatives, aliphatic carboxylic acids) | R¹ |

| 4 | Carboxylic Acid Activation | Pool resin; react with DIC, HOBt | - |

| 5 | Reaction with Amidoximes | Split resin into 10 portions; react each with a different R²-C(NH2)=NOH (e.g., acetamidoxime, benzamidoxime derivatives) | R² |

| 6 | Cyclization and Cleavage | Heat; treat with TFA | - |

| Result | 100 unique this compound derivatives |

This systematic approach, combining solid-phase synthesis with combinatorial strategies, is a powerful engine for the discovery of novel derivatives of this compound with potentially valuable biological activities.

Q & A

Q. What are the most reliable synthetic routes for 3-(Piperidin-2-yl)-1,2,4-oxadiazole?

The compound is typically synthesized via cyclization reactions. A common method involves reacting amidoximes with acyl chlorides or aldehydes under basic conditions (e.g., pyridine) to form 1,2,4-oxadiazoline intermediates, followed by oxidation to the oxadiazole core . For example, piperidine-substituted derivatives can be prepared by coupling 2-chlorobenzamidoxime with substituted benzoyl chlorides . Advanced protocols include iridium-catalyzed regio- and enantioselective amination, as demonstrated in the synthesis of (S)-5-(1-(but-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (99% yield, DME solvent, 50°C) .

Table 1: Synthesis Methods

| Starting Material | Reaction Conditions | Key Reference |

|---|---|---|

| Amidoxime + Acyl Chloride | Pyridine, cyclization | |

| Piperidin-4-yl + Trifluoromethylphenyl | Ir-catalyzed amination, 50°C |

Q. How is this compound characterized structurally?

Characterization relies on:

- Spectroscopy : H/C NMR to confirm substituent positions and purity .

- Elemental Analysis : To verify stoichiometry .

- X-ray Crystallography : Resolves π-π stacking interactions between oxadiazole and aromatic/pyridine moieties .

- Thermal Analysis (DSC) : Assesses stability (e.g., decomposition >200°C for energetic derivatives) .

Q. What preliminary biological activities are associated with this scaffold?

- Antioxidant Activity : 3,5-Diaryl derivatives scavenge ABTS⁺/DPPH radicals and inhibit DNA oxidation (IC values <10 µM in Cu/GSH systems) .

- Anticancer Potential : Derivatives like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole induce G1-phase arrest and apoptosis in T47D breast cancer cells .

- Antimicrobial Activity : Substituted analogs show MIC values <25 µg/mL against Staphylococcus aureus and Candida albicans .

Advanced Research Questions

Q. How do substituents influence the structure-activity relationship (SAR)?

- Aromatic Substituents : Electron-withdrawing groups (e.g., -CF, -NO) enhance bioactivity by increasing electron deficiency, improving π-π interactions with target proteins .

- Heterocyclic Moieties : Pyridyl or thiophen-2-yl groups at the 5-position improve anticancer potency (e.g., 4l: IC = 9.1 µM vs. MX-1 tumors) .

- Piperidine Positioning : 2-Piperidinyl substitution optimizes steric compatibility with enzyme active sites (e.g., GSK-3β inhibitors) .

Table 2: SAR Trends

| Position | Optimal Substituent | Biological Impact |

|---|---|---|

| 3 | 4-Trifluoromethylphenyl | Enhances apoptosis induction |

| 5 | 3-Chlorothiophen-2-yl | Improves tumor model efficacy |

| Piperidinyl | 2-Substitution | Increases binding to kinase pockets |

Q. What computational tools are used to predict physicochemical properties?

- Multiwfn : Analyzes electrostatic potential (ESP) maps and electron localization functions (ELF) to optimize charge distribution for energetic materials .

- DFT Calculations : Models π-π interactions (e.g., oxadiazole-pyridine stacking energy ≈ -5 kcal/mol) and validates crystal packing .

- NCI Analysis : Visualizes noncovalent interactions in X-ray structures via reduced density gradient (RDG) isosurfaces .

Q. How do solvent effects impact experimental design for this compound?

Solvent polarity critically affects solubility and reactivity:

- Polar Aprotic Solvents (e.g., DMF): Enhance cyclization rates by stabilizing transition states .

- Hydrogen-Bond Donors (e.g., MeOH): Disrupt π-π interactions, reducing crystallization yield .

- Dielectric Constant : Correlates with UV-Vis spectral shifts (Δλ ≈ 15 nm in HO vs. CHCl) .

Q. What contradictions exist in bioactivity data across studies?

- Anticancer Selectivity : Derivatives active against breast cancer (T47D) show no effect on lung cancer (A549), suggesting tissue-specific target expression .

- Antioxidant vs. Pro-Oxidant Effects : Diarylated oxadiazoles scavenge radicals but may oxidize DNA under high Cu/GSH ratios .

- Isomeric Differences : 1,3,4-Oxadiazoles exhibit weaker hydrogen-bond acceptance than 1,2,4-isomers, altering pharmacokinetics .

Q. How is this scaffold applied in non-biological contexts (e.g., materials science)?

Q. Methodological Recommendations

- Experimental Design : Prioritize iridium-catalyzed methods for enantioselective synthesis .

- Data Validation : Cross-reference computational predictions (DFT) with X-ray crystallography to resolve structural ambiguities .

- Bioactivity Testing : Use orthogonal assays (e.g., flow cytometry + caspase-3 activation) to confirm apoptosis mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.